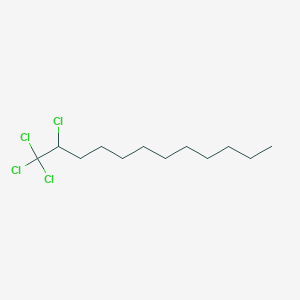
1,1,1,2-Tetrachlorododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2-Tetrachlorododecane is an organic compound with the molecular formula C12H22Cl4 It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to a dodecane backbone
Preparation Methods
The synthesis of 1,1,1,2-Tetrachlorododecane typically involves the chlorination of dodecane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature, pressure, and the concentration of chlorine, are carefully optimized to achieve the desired product.
Chemical Reactions Analysis
1,1,1,2-Tetrachlorododecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chlorine atoms can lead to the formation of less chlorinated hydrocarbons.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2-Tetrachlorododecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1,2-Tetrachlorododecane involves its interaction with molecular targets, such as enzymes and receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
1,1,1,2-Tetrachlorododecane can be compared with other chlorinated hydrocarbons, such as:
1,1,2,2-Tetrachloroethane: Similar in structure but with a shorter carbon chain.
1,1,1,2-Tetrachlorodecane: Similar but with a different carbon chain length.
1,1,1,3-Tetrachlorododecane: Similar but with chlorine atoms at different positions.
The uniqueness of this compound lies in its specific chlorination pattern and the resulting chemical properties, which make it suitable for particular applications that other compounds may not be able to fulfill.
Properties
CAS No. |
653573-23-0 |
|---|---|
Molecular Formula |
C12H22Cl4 |
Molecular Weight |
308.1 g/mol |
IUPAC Name |
1,1,1,2-tetrachlorododecane |
InChI |
InChI=1S/C12H22Cl4/c1-2-3-4-5-6-7-8-9-10-11(13)12(14,15)16/h11H,2-10H2,1H3 |
InChI Key |
DTJFCDVGJTYHJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















